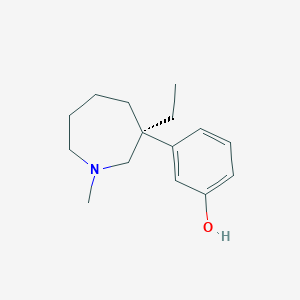

Meptazinol, (S)-

Description

Significance of (S)-Stereoisomer in Modern Chemical and Biological Inquiry

The two enantiomers of meptazinol (B1207559), (S)- and (R)-meptazinol, have been found to possess distinct pharmacological properties. uni-regensburg.de This stereospecificity is a critical aspect of modern research, as it allows for the development of more targeted therapeutic agents with potentially improved efficacy and reduced side effects.

A key discovery was the finding that the analgesic properties of meptazinol are largely attributed to the (S)-enantiomer, specifically its activity as an acetylcholinesterase (AChE) inhibitor. scientificlabs.co.uksigmaaldrich.com This dual mechanism of action, combining opioid receptor agonism with AChE inhibition, makes (S)-meptazinol a compound of significant interest, particularly in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a therapeutic strategy. scientificlabs.co.uk

Furthermore, research has revealed differing effects of the enantiomers on physiological functions. For instance, studies in rats have shown that (S)-(-)-meptazinol can decrease arterial PCO2 levels, while the (R)-(+)-enantiomer causes an increase. uni-regensburg.denih.gov Conversely, the beneficial effects of meptazinol in hemorrhagic shock have been linked to the (R)-(+)-enantiomer. uni-regensburg.denih.gov These contrasting activities underscore the importance of studying the enantiomers in isolation.

Overview of Key Academic Research Directions on (S)-Meptazinol

Current academic research on (S)-meptazinol is multifaceted, exploring its synthesis, pharmacological activity, and potential therapeutic applications.

Enantioselective Synthesis: A significant area of research is the development of efficient methods for the enantioselective synthesis of (S)-meptazinol. One reported method achieved the first enantioselective synthesis in 14 steps, starting from commercially available ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. st-andrews.ac.ukresearchgate.netacs.org Another approach utilized a reductive Beckmann reaction to construct the active pharmaceutical ingredient over 6 steps with a 92% enantiomeric excess. nottingham.ac.ukresearchgate.net These synthetic advancements are crucial for obtaining pure (S)-meptazinol for further investigation.

Pharmacological Investigations: Research continues to probe the detailed pharmacology of (S)-meptazinol. Studies have focused on its role as a dual inhibitor of cholinesterases and its potential to modulate amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The development of (-)-meptazinol-serotonin hybrids has shown promise in protecting against oxidative stress-induced neuronal death and memory deficits in preclinical models. nih.gov

Therapeutic Potential in Neurodegenerative Disorders: Building on its AChE inhibitory activity, researchers are actively exploring the therapeutic potential of (S)-meptazinol and its derivatives for Alzheimer's disease. nih.govosti.gov The design of multifunctional carbamates of (-)-meptazinol has yielded compounds with potent AChE inhibitory activity and the ability to reduce amyloid-β levels in cell-based assays. nih.gov

Detailed Research Findings

The following tables summarize key research findings related to the synthesis and biological activity of (S)-Meptazinol.

Enantioselective Synthesis of (S)-Meptazinol

| Starting Material | Key Reaction/Strategy | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | Ring expansion of a 2-azabicyclo[4.1.0]heptane | 14 | 12% | 88% | acs.org |

| Not specified | Reductive Beckmann rearrangement | 6 | 11% | 92% | nottingham.ac.ukresearchgate.net |

Pharmacological Activities of (S)-Meptazinol and its Derivatives

| Compound | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| (S)-(-)-Meptazinol | Acetylcholinesterase (AChE) Inhibition | Contributes significantly to the analgesic properties of meptazinol. | scientificlabs.co.uksigmaaldrich.com |

| (S)-(-)-Meptazinol | Respiratory Effects (in rats) | Decreased arterial PCO2. | uni-regensburg.denih.gov |

| (-)-Meptazinol carbamates (e.g., compound 43) | AChE Inhibition and Amyloid-β (Aβ) Modulation | Potent AChE inhibition (IC50 31.6 nM) and significant reduction of Aβ42 levels in a cell model. | nih.gov |

| (-)-Meptazinol-serotonin hybrid (Mep-S) | Neuroprotection | Suppressed oxidative stress-induced apoptosis and ameliorated memory deficits in mice. | nih.gov |

| Bis-(-)-nor-meptazinol | Dual binding site AChE inhibitor | Inhibits both the catalytic and peripheral anionic sites of AChE. | researchgate.netosti.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94666-16-7 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

3-[(3S)-3-ethyl-1-methylazepan-3-yl]phenol |

InChI |

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m1/s1 |

InChI Key |

JLICHNCFTLFZJN-OAHLLOKOSA-N |

Isomeric SMILES |

CC[C@]1(CCCCN(C1)C)C2=CC(=CC=C2)O |

Canonical SMILES |

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Pathways and Stereochemical Control of S Meptazinol

Enantioselective Synthesis Strategies for (S)-Meptazinol

The first enantioselective synthesis of (S)-Meptazinol was achieved in 14 steps, highlighting a significant advancement from the previously available racemic mixtures. researchgate.netnih.govacs.org This breakthrough provides access to the more active enantiomer for its analgesic properties. acs.org

Novel Ring Expansion Methodologies for Hexahydroazepine Core Synthesis

A key innovation in the synthesis of (S)-Meptazinol is the development of a novel ring expansion of 2-azabicyclo[4.1.0]heptanes. researchgate.netnih.govacs.orgst-andrews.ac.uk This method provides an efficient pathway to the 3,3-disubstituted azepane core, a crucial structural motif in Meptazinol (B1207559) and other biologically active compounds. researchgate.netnih.govacs.orgst-andrews.ac.uk The reductive ring opening of a key intermediate, a cyclopropanated piperidine (B6355638), is best achieved using Ph3SiH, yielding the desired azepane with minimal loss of stereochemical integrity. acs.org

Asymmetric Cyclopropanation and Related Stereoselective Transformations

The synthesis of the 2-azabicyclo[4.1.0]heptane precursors is accomplished through the stereoselective cyclopropanation of 1,2,3,4-tetrahydropyridine-4-ols. researchgate.netnih.govacs.orgst-andrews.ac.uk This highly controlled reaction is fundamental to establishing the desired stereochemistry early in the synthetic sequence. The combination of this enantioselective cyclopropanation with the subsequent ring expansion allows for the first asymmetric total synthesis of (S)-Meptazinol. uni-regensburg.de

Chiral Resolution and Enantiopurification Techniques for Meptazinol

Prior to the development of an asymmetric synthesis, the separation of Meptazinol enantiomers was achieved through various techniques. acs.org These methods include crystallization with tartaric acid, reversed-phase High-Performance Liquid Chromatography (HPLC), and capillary electrophoresis. acs.orggoogle.com While effective, these resolution techniques underscore the demand for a more direct and efficient asymmetric synthesis to obtain the enantiomerically pure compound. acs.org The use of chiral derivatizing agents and chiral stationary phases in chromatography are common strategies for the separation of enantiomers. chiraltech.comnih.gov

Conformational Analysis and Stereochemical Elucidation of (S)-Meptazinol

The seven-membered hexahydroazepine ring of Meptazinol allows for considerable conformational flexibility, which has been a subject of detailed investigation. nih.govgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in understanding the solution-state conformations of Meptazinol. researchgate.netresearchgate.net Studies on (-)-Meptazinol hydrochloride have revealed the presence of two stable conformers in solution. nih.govresearchgate.net These are a lower-energy conformer where the phenol (B47542) group is in an equatorial orientation and a less favorable conformer with the phenol group in an axial orientation. nih.gov

Interestingly, the pharmacophoric conformer, the one responsible for its biological activity, is proposed to be the less stable axial conformer. nih.govresearchgate.net NMR evidence also indicates that the interconversion between these conformers is difficult under ordinary conditions. researchgate.netresearchgate.net This conformational rigidity has significant implications for its interaction with biological targets. The use of advanced NMR techniques like COSY, HMBC, and HSQC is crucial for the unambiguous assignment of the structure and stereochemistry of complex molecules like Meptazinol and its intermediates. mdpi.com

Molecular Pharmacology of S Meptazinol and Its Derivatives

Opioid Receptor System Interactions

(S)-Meptazinol is a centrally acting analgesic agent that exhibits a unique and complex interaction with the opioid receptor system. nih.gov Its pharmacological profile is distinct from classical opiates, characterized by selective receptor affinity and a mixed functional activity that differentiates it from conventional opioid drugs. nih.govhpra.ie

Research has consistently demonstrated that meptazinol (B1207559) possesses a notable selectivity for the μ-opioid receptor (MOR), specifically targeting a subpopulation of these sites. hpra.iehpra.ie While it displays a low affinity for delta (δ) and kappa (κ) opioid receptors, its affinity for μ-receptors is significantly higher. hpra.iehpra.ie

Detailed binding studies have further elucidated this selectivity, indicating a specific and potent interaction with the μ-1 receptor subtype. nih.govnih.gov Although meptazinol displaces the total binding of various radiolabeled opioids with relatively low potency, competition studies reveal a different aspect of its profile. nih.gov It potently inhibits a specific portion of the binding of ³H-labeled opiates and opioid peptides, with IC50 values reported to be under 1 nM. nih.gov Further analysis confirmed that this high-affinity binding corresponds to the μ-1 site. nih.gov This selective action at the μ-1 receptor is believed to be responsible for the analgesic effects of the compound, while potentially avoiding the mediation of other effects such as respiratory depression. nih.govhpra.iehpra.ie The binding selectivity for μ-1 sites is also consistent with meptazinol's supraspinal mechanism of action. nih.govnih.gov

Meptazinol is classified as an opioid analgesic with mixed agonist and antagonist properties. hpra.iehpra.ienih.govukclinicalpharmacy.org This dual activity profile distinguishes it from full opioid agonists like morphine. wikipedia.org It functions as a partial agonist at the μ-opioid receptor. nih.govwikipedia.orgpatsnap.com This partial agonism means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist. painphysicianjournal.comaccurateclinic.com

The partial agonist nature of meptazinol is supported by in vitro studies. nih.gov For instance, the sodium shift assay, a method used to differentiate between opioid agonists and antagonists, yielded a sodium shift value of 8.7 for meptazinol. nih.gov This value is intermediate between that of the full agonist morphine (22.5) and the antagonist naloxone (B1662785) (1.6), providing strong evidence for its classification as a partial agonist. nih.gov This mixed agonist/antagonist activity may contribute to a pharmacological profile with a lower potential for dependence compared to full μ-agonists. wikipedia.org

The pharmacological profile of (S)-Meptazinol is unique when compared to other opioids. Unlike full agonists such as morphine, meptazinol's partial agonism at the μ-receptor results in a different spectrum of activity. nih.govwikipedia.org A key distinction is its effect on respiration; at equianalgesic doses, morphine significantly depresses respiration, whereas meptazinol has no significant effect on blood gases. nih.gov

Furthermore, meptazinol differs from other mixed agonist-antagonist drugs like nalorphine (B1233523) or pentazocine. nih.gov A critical distinguishing feature is that meptazinol, when co-administered with morphine, does not reverse the respiratory depression induced by morphine. nih.gov This is in contrast to other mixed agonist-antagonists which typically antagonize the effects of full agonists. In terms of pharmacokinetics, meptazinol has a shorter duration of action compared to morphine, buprenorphine, and pentazocine. nih.govwikipedia.org

Cholinergic System Modulation

Beyond its interaction with the opioid system, a significant component of meptazinol's mechanism of action involves the modulation of the central cholinergic system. hpra.ienih.gov This dual action on both opioid and cholinergic pathways is a distinguishing feature that separates it from conventional opioid analgesics. nih.gov

Studies have reported an IC50 value of 0.4 µM for meptazinol's inhibition of acetylcholinesterase. ncats.io This potent activity has led to further research into its derivatives. Novel derivatives, such as bis-(-)-nor-meptazinol, have been developed as dual-binding site AChE inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.govnih.govnih.gov In vitro experiments on isolated rat tissues have shown that meptazinol can have a biphasic effect: at low concentrations, it appears to facilitate neuromuscular transmission by increasing acetylcholine (B1216132) release, while at higher concentrations, it reduces the postsynaptic sensitivity to acetylcholine. nih.gov The effects of meptazinol are only partially reversed by the opioid antagonist naloxone but are completely abolished by a combination of naloxone and the cholinergic antagonist atropine, confirming the involvement of a cholinergic mechanism. nih.gov

Table 2: (S)-Meptazinol Acetylcholinesterase (AChE) Inhibition

| Compound | Inhibitory Concentration (IC50) | Target |

|---|---|---|

| Meptazinol | 0.4 µM | Acetylcholinesterase ncats.io |

| ZLA (bis-(-)-nor-meptazinol derivative) | 9.63 µM | Human Acetylcholinesterase nih.gov |

Effects on Central Cholinergic Transmission Pathways

(S)-Meptazinol exhibits a distinct pharmacological profile that includes interaction with the central cholinergic system, a mechanism not commonly observed with conventional opioid analgesics. hpra.iehpra.ie A significant component of meptazinol's analgesic effect is attributed to its influence on central cholinergic transmission. hpra.iehpra.ie

Research indicates that meptazinol's cholinergic activity is likely indirect, possibly involving the inhibition of cholinesterase, the enzyme responsible for breaking down acetylcholine. nih.gov In laboratory models using rat phrenic nerve-diaphragm preparations, meptazinol potentiated twitch responses induced by indirect electrical stimulation. nih.gov This effect was absent in tissues pre-treated with a cholinesterase inhibitor, suggesting that meptazinol's action was dependent on functioning cholinesterase. nih.gov

Further studies on isolated rat ileum showed that low concentrations of meptazinol (3.7-37 microM) facilitated neuromuscular transmission, potentially by increasing the release of the neurotransmitter acetylcholine. nih.gov Conversely, at high concentrations (370 microM), meptazinol, similar to morphine and fentanyl, demonstrated an ability to reduce the sensitivity of the post-junctional membrane to acetylcholine. nih.gov This dual action—facilitation at low doses and inhibition at high doses—highlights a complex interaction with cholinergic pathways.

Derivatives of (S)-Meptazinol have been specifically designed to enhance these cholinergic properties. For instance, Bis(9)-(−)-Meptazinol (B9M), a dimer created by connecting two (−)-Meptazinol molecules, was developed as a potent acetylcholinesterase (AChE) inhibitor. This positions such derivatives as potential therapeutic agents for conditions characterized by cholinergic deficits.

Butyrylcholinesterase (BChE) Inhibition Studies

While meptazinol itself has some cholinergic activity, research into its derivatives has revealed significantly more potent and specific inhibition of cholinesterases, including butyrylcholinesterase (BChE). BChE is another key enzyme in the hydrolysis of choline (B1196258) esters and is a therapeutic target in neurodegenerative diseases.

Studies on synthesized Bis-(-)-nor-meptazinols, which are dimers of (-)-nor-meptazinol (a meptazinol analog) connected by alkylene linkers of varying lengths, have demonstrated potent dual inhibition of both acetylcholinesterase (AChE) and BChE. nih.govresearchgate.net The inhibitory activity was found to be highly dependent on the length of the alkylene chain connecting the two monomer units. nih.gov

The most potent compound identified in this series was a nonamethylene-tethered dimer, designated 5h. nih.gov This derivative displayed a remarkable 1,500-fold increase in BChE inhibition compared to the parent compound, (-)-Meptazinol. nih.govresearchgate.net Molecular docking studies suggest that this enhanced activity is due to the dimer's ability to effectively fold within the large aliphatic cavity of the BChE active site. nih.gov

| Compound | Target Enzyme | IC50 Value | Increase in Inhibition vs. (-)-Meptazinol |

|---|---|---|---|

| Nonamethylene-tethered bis-(-)-nor-meptazinol (5h) | Butyrylcholinesterase (BChE) | Low-nanomolar | ~1500-fold |

| Nonamethylene-tethered bis-(-)-nor-meptazinol (5h) | Acetylcholinesterase (AChE) | Low-nanomolar | ~10,000-fold |

Exploration of Other Molecular Mechanisms

Activation of the Nrf2/Antioxidant Enzyme Pathway

Recent research has uncovered novel molecular mechanisms for derivatives of (S)-Meptazinol, particularly in the realm of cellular antioxidant defense. A multifunctional hybrid molecule, (-)-Meptazinol-Serotonin (Mep-S), has been shown to ameliorate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant enzyme pathway. nih.gov

Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein-1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes.

The Mep-S hybrid was found to promote the nuclear translocation of Nrf2 in cells challenged with hydrogen peroxide (H₂O₂). nih.gov This activation is achieved through a dual mechanism:

Inactivation of Keap1: Mep-S was associated with decreased levels of Keap1. Molecular docking analysis suggests that Mep-S may directly disrupt the protein-protein interaction between Keap1 and Nrf2, thereby preventing Nrf2 degradation. nih.gov

Phosphorylation of Nrf2: The compound led to increased phosphorylation of the Akt catalytic subunit, which in turn phosphorylates Nrf2. This phosphorylation is a key step in Nrf2 activation. nih.gov

The activation of this pathway by Mep-S resulted in the augmented expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO-1). nih.gov

| Pathway Component | Observed Effect | Mechanism |

|---|---|---|

| Keap1 | Decreased levels | Potential disruption of Keap1-Nrf2 interaction |

| Akt | Increased phosphorylation | Leads to Nrf2 phosphorylation |

| Nrf2 | Increased phosphorylation and nuclear translocation | Activation of the transcription factor |

| HO-1 | Increased expression | Upregulation of downstream antioxidant enzyme |

| NQO-1 | Increased expression | Upregulation of downstream antioxidant enzyme |

Modulation of Reactive Oxygen Species and Antioxidant Defense

A key consequence of activating the Nrf2 pathway is the enhanced capacity of the cell to neutralize reactive oxygen species (ROS) and bolster its antioxidant defenses. nih.gov ROS are highly reactive molecules that, when produced in excess, can lead to oxidative stress and cellular damage. frontiersin.org

The (-)-Meptazinol-Serotonin (Mep-S) hybrid has demonstrated significant capabilities in modulating ROS and antioxidant systems. In human SH-SY5Y cells subjected to oxidative stress via H₂O₂, Mep-S treatment effectively attenuated this stress. nih.gov

The primary effects observed were:

Enhanced Antioxidant Production: The compound enhanced the production of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov

Increased Antioxidant Enzyme Activity: Mep-S increased the activity of superoxide (B77818) dismutase (SOD), an essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules. nih.gov

In an in vivo mouse model, Mep-S counteracted the impairment of total antioxidant capacity and the reduction in the expression of SOD1 and SOD2 induced by scopolamine (B1681570). nih.gov These findings underscore the potential of meptazinol derivatives to protect against oxidative neuronal damage by reinforcing the cell's intrinsic antioxidant defense mechanisms. nih.gov

| Molecule/Enzyme | Function | Effect of Mep-S |

|---|---|---|

| Reactive Oxygen Species (ROS) | Cell-damaging oxidant | Generation lessened |

| Glutathione (GSH) | Intracellular antioxidant | Production enhanced |

| Superoxide Dismutase (SOD) | Antioxidant enzyme | Activity enhanced |

Investigation of Effects on Mitochondrial Membrane Potential and Apoptotic Pathways

Mitochondrial dysfunction is a central event in the induction of apoptosis, or programmed cell death. nih.gov A key indicator of this dysfunction is the loss of the mitochondrial membrane potential (ΔΨm), which can trigger the release of pro-apoptotic factors and activate the caspase cascade, ultimately leading to cell death. nih.govmdpi.com

Studies on the (-)-Meptazinol-Serotonin (Mep-S) hybrid show a protective effect on mitochondria and an inhibition of apoptotic pathways in the face of oxidative stress. nih.gov In human SH-SY5Y cells where apoptosis was induced by hydrogen peroxide (H₂O₂), Mep-S demonstrated significant neuroprotective effects. nih.gov

The specific findings include:

Restoration of Mitochondrial Membrane Potential: Mep-S suppressed H₂O₂-induced apoptosis by restoring the mitochondrial membrane potential that is typically lost during oxidative stress. nih.gov

Inhibition of Caspase-3 Activation: The compound inhibited the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov

By maintaining mitochondrial integrity and blocking the activation of critical apoptotic proteins, derivatives of (S)-Meptazinol can prevent oxidative stress-associated neuronal death. nih.gov This mechanism represents a significant area of exploration for the therapeutic potential of these compounds in neurodegenerative conditions.

| Marker | Role in Apoptosis | Effect of Mep-S Under Oxidative Stress |

|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Loss triggers apoptosis | Restored |

| Caspase-3 | Executioner caspase | Activation inhibited |

Preclinical Pharmacokinetic and Metabolic Characterization of Meptazinol

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models, primarily rats and monkeys, have demonstrated that meptazinol (B1207559) is extensively absorbed following oral administration. nih.gov In these studies, between 63% and 88% of the administered dose was recovered in the urine, indicating significant gastrointestinal absorption. nih.gov However, the rate of absorption appears to differ between species, with observations of a slower absorption rate in monkeys compared to rats. nih.gov

Despite good absorption, the systemic bioavailability of oral meptazinol is low, a phenomenon attributed to substantial first-pass metabolism in the liver. capes.gov.brresearchgate.netnih.govpsu.edu In healthy human subjects, this first-pass effect results in an oral bioavailability of approximately 9%. psu.edu

Distribution studies reveal that meptazinol is widely distributed throughout the body. capes.gov.brnih.gov Following administration in rats, higher concentrations of the unchanged drug were found in tissues and plasma compared to monkeys given the same dose. nih.gov This wide distribution is partly due to its relatively high lipophilicity and low plasma protein binding, which is approximately 21-27%. capes.gov.brresearchgate.netnih.gov In patas monkeys, following intramuscular administration, peak concentrations of meptazinol were detected in both cerebrospinal fluid (CSF) and plasma within 60 minutes. nih.gov After intrathecal administration, meptazinol was rapidly cleared from the CSF, with a half-life of 35 minutes, and was found to be primarily distributed within the spinal tissue near the injection site. nih.gov

Table 1: Pharmacokinetic Parameters of Meptazinol in Animal Models

| Parameter | Animal Model | Route of Administration | Value | Reference |

| Urinary Recovery | Rats & Monkeys | Oral | 63-88% | nih.gov |

| Plasma Protein Binding | General | - | 21-27% | capes.gov.brresearchgate.netnih.gov |

| CSF Tmax | Patas Monkey | Intramuscular | Within 60 min | nih.gov |

| CSF Half-Life | Patas Monkey | Intrathecal | 35 min | nih.gov |

Metabolic Pathways and Enzymatic Transformations

The primary metabolic pathway for meptazinol in preclinical models is the conjugation of its phenolic hydroxyl group. capes.gov.brnih.gov This process involves two main Phase II reactions: glucuronidation and sulphation. capes.gov.brnih.govnih.gov Studies have shown that the major metabolite of meptazinol is its glucuronide conjugate. nih.govnih.gov In human volunteers, following enzymatic hydrolysis of urine samples, the major metabolites were identified as glucuronide and sulphate conjugates, present in an approximate 4:1 ratio. nih.gov This extensive conjugation is a key factor in the rapid elimination of the drug and its low oral bioavailability due to first-pass metabolism. capes.gov.brpsu.edursc.org

The liver is the principal site of meptazinol metabolism. psu.edursc.org The conjugation reactions, specifically glucuronidation, are carried out by hepatic enzymes. psu.eduhpra.ierxreasoner.com While specific cytochrome P450 (CYP) isozymes involved in meptazinol metabolism are not extensively detailed in the provided context, it is known that hepatic enzymes are crucial for its biotransformation. rsc.orgpatsnap.com For instance, drugs that inhibit liver enzyme activity, such as cimetidine, can increase plasma concentrations of meptazinol, indicating the involvement of these enzyme systems. hpra.iehpra.ie In male rats, evidence of N-demethylation, a Phase I reaction often mediated by CYP enzymes, has been observed as a minor metabolic pathway, a phenomenon not seen in monkeys or humans. nih.govnih.gov The efficiency of these hepatic enzymes, particularly in the first pass after oral administration, significantly reduces the amount of unchanged meptazinol reaching systemic circulation. psu.edu

Excretion Routes and Metabolite Identification in Preclinical Studies

The primary route of excretion for meptazinol and its metabolites is via the urine. nih.govcapes.gov.brnih.gov In both rats and monkeys, over 60% of the administered dose is excreted in the urine within the first 24 hours. nih.gov Fecal excretion accounts for a much smaller portion, with less than 10% of the dose being recovered in the feces. nih.gov

Metabolism of meptazinol is extensive, with very little of the drug being excreted in its unchanged form (less than 6% in rats and monkeys). nih.govnih.gov The vast majority of the excreted drug consists of conjugated metabolites. capes.gov.brnih.gov The main metabolite identified in preclinical and clinical studies is the glucuronide conjugate of the parent drug. nih.govnih.govnih.gov A sulphate conjugate has also been identified as a significant, albeit less abundant, metabolite. nih.gov One minor metabolite, tentatively identified in early human studies, accounted for about 7% of the recovered radioactivity and was suggested to be 6-ethyl-6-(3-hydroxyphenyl)-1-methyl-hexahydroazepin-(2H)-2-one. nih.gov

Table 2: Excretion and Metabolites of Meptazinol in Preclinical Studies

| Parameter | Finding | Animal/Study Model | Reference |

| Primary Excretion Route | Urine | Rats, Monkeys, Humans | nih.govcapes.gov.brnih.govnih.gov |

| Urinary Excretion (0-24h) | >60% of dose | Rats, Monkeys, Humans | nih.govnih.gov |

| Fecal Excretion | <10% of dose | Humans | nih.gov |

| Unchanged Drug in Urine | <6% | Rats, Monkeys | nih.gov |

| Major Metabolite | Glucuronide conjugate | Rats, Monkeys, Humans | nih.govnih.govnih.gov |

| Other Metabolites | Sulphate conjugate, Minor oxidative metabolite | Humans | nih.govnih.gov |

Bioavailability Enhancement Strategies, including Prodrug Development

To overcome the low oral bioavailability of meptazinol caused by extensive first-pass metabolism, various prodrug strategies have been investigated. nih.govnih.govsigmaaldrich.com The primary goal of these strategies is to mask the phenolic hydroxyl group, the main site of metabolic conjugation, thereby allowing the molecule to bypass initial hepatic metabolism.

One notable approach has been the development of coumarin-based prodrugs. nih.govresearchgate.netsigmaaldrich.combiosciencetrends.com In one study, a meptazinol (Z)-3-[2-(propionyloxy) phenyl]-2-propenoic ester was designed and synthesized. nih.govresearchgate.net This coumarin-based prodrug demonstrated a 4-fold increase in oral bioavailability compared to the parent meptazinol in rats. nih.govresearchgate.net The design of these prodrugs often utilizes a lactonization-facilitated release system, where the prodrug is hydrolyzed by esterases to release the active meptazinol. researchgate.netclinicalschizophrenia.net

Other prodrug designs have included meptazinol benzoyl esters. nih.govsigmaaldrich.com The evaluation of these esters in rats showed that they could improve bioavailability, with one specific prodrug demonstrating higher absorption efficacy in the rat intestine during in situ studies. nih.gov These findings suggest that prodrug derivatization is a viable strategy to enhance the therapeutic potential of orally administered meptazinol. nih.govnih.govgoogle.com

Structure Activity Relationship Sar and Pharmacophore Modeling of S Meptazinol

Pharmacophore-Based Design of (S)-Meptazinol Derivatives for Cholinesterase Inhibition

Beyond its opioid activity, the (S)-meptazinol scaffold has been leveraged as a template for designing potent cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease.

Guided by pharmacophore modeling, new derivatives of (-)-(S)-meptazinol have been designed and synthesized, specifically as carbamates, to enhance cholinesterase inhibition. nih.govnih.gov A five-feature pharmacophore model was generated based on a training set of 25 known carbamate-type acetylcholinesterase (AChE) inhibitors. nih.govnih.gov The (-)-(S)-meptazinol scaffold was selected to have carbamoyl groups built upon it. nih.gov

Two notable examples that were synthesized are:

(S)-3-(3-ethyl-1-methylazepan-3-yl)phenyl dimethylcarbamate nih.gov

(S)-3-(3-ethyl-1-methylazepan-3-yl)phenyl phenylcarbamate nih.gov

These synthesized compounds showed a good superimposition upon the pharmacophore model and exhibited potent, nanomolar-level inhibition of AChE in vitro. nih.govnih.gov For instance, the phenylcarbamate derivative displayed a high potency with an IC50 value of 31.6 nM for AChE. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| (S)-Meptazinol Phenylcarbamate | Acetylcholinesterase (AChE) | 31.6 nM |

The structure-activity relationship studies of (S)-meptazinol derivatives have identified several key chemical features essential for potent cholinesterase inhibition:

The Carbamate Moiety: The introduction of a carbamate group onto the phenolic hydroxyl of (S)-meptazinol is a primary feature for conferring potent, pseudo-irreversible AChE inhibition. nih.govnih.gov

Dimerization and Linker Length: In a related series of derivatives, bis-(-)-nor-meptazinols were created by connecting two (-)-nor-meptazinol units via alkylene linkers of varying lengths. nih.gov The length of this alkylene chain was found to be a critical factor influencing AChE inhibitory activity. nih.gov

Dual-Site Binding: The most potent derivative from the bis-(-)-nor-meptazinol series was a nonamethylene-tethered dimer, which exhibited a staggering 10,000-fold increase in AChE inhibition compared to the monomeric (-)-meptazinol. nih.gov Molecular docking studies revealed that this optimal linker length allows the dimer to simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, explaining its profound potency. nih.gov

These findings underscore the versatility of the (S)-meptazinol scaffold and demonstrate how pharmacophore-based design can successfully guide the development of potent enzyme inhibitors by identifying and optimizing key structural features.

Conformational Analysis and its Correlation with Ligand-Receptor Specificity

The spatial arrangement of a molecule, or its conformation, is pivotal in determining its interaction with a biological target. For (S)-Meptazinol, also known as (+)-Meptazinol, conformational analysis reveals the existence of distinct, energetically accessible conformers that dictate its binding specificity and ultimately its pharmacological profile at opioid receptors. Detailed molecular modeling, supported by NMR spectroscopy, has identified two primary conformers in solution, designated as Conformer-I and Conformer-II. nih.govamegroups.cnresearchgate.net These conformers are not easily interconvertible under normal conditions, suggesting that each can interact with opioid receptors independently. nih.govamegroups.cnresearchgate.net

The defining structural difference between these two conformers lies in the orientation of the aryl group relative to the piperidine (B6355638) ring. amegroups.cn In Conformer-I, the phenyl group adopts an axial orientation, whereas in Conformer-II, it is positioned equatorially. amegroups.cn This seemingly subtle difference has profound implications for how the molecule presents its key pharmacophoric features to the receptor's binding pocket.

Pharmacophore models for opioid analgesics have been established to define the crucial three-dimensional arrangement of chemical features necessary for binding and activation. Two such models, Pharm-I (derived from typical opiates like morphine) and Pharm-II (derived from meperidine), serve as templates to understand ligand-receptor interactions. nih.govresearchgate.net When the conformers of (+)-Meptazinol were computationally fitted into these models, a clear distinction emerged. Conformer-I, with its axial phenyl group, showed a good fit with the Pharm-I model. nih.govamegroups.cnresearchgate.net This alignment suggests that in this conformation, (+)-Meptazinol can interact with the μ-opioid receptor in a manner similar to classical opiates.

Conversely, Conformer-II, featuring the equatorial phenyl group, did not fit well into either Pharm-I or Pharm-II. nih.govresearchgate.net However, it was found to be structurally similar to another potent analgesic, benzofuro[2,3-c]pyridin-6-ol, which is thought to represent a transitional state between the two primary pharmacophores. nih.govamegroups.cn This suggests that Conformer-II may interact with the μ-opioid receptor through a different binding mode than classical opioids, contributing to the unique pharmacological properties of meptazinol (B1207559). nih.gov

Unlike many 4-aryl piperidine analgesics where one conformer is overwhelmingly predominant, (+)-Meptazinol exists as a mixture of both Conformer-I and Conformer-II in solution in similar amounts. nih.govamegroups.cnresearchgate.net This dual-pharmacophore nature, where one molecule can adopt two distinct, active conformations, may explain its complex pharmacological profile, which includes both agonist and partial agonist activities at the μ-opioid receptor. nih.gov The ability of (+)-Meptazinol to present different pharmacophoric patterns to the receptor highlights the critical link between conformational flexibility and ligand-receptor specificity.

Conformational Data for (+)-Meptazinol

The following table summarizes the key differences identified between the two primary conformers of (+)-Meptazinol in solution.

| Property | Conformer-I | Conformer-II |

|---|---|---|

| Aromatic Orientation to Piperidine | Axial | Equatorial |

| Calculated Energy (kcal/mol) | 29.521 | 25.870 |

| Relative Content (from NMR) | 1.00 | 1.53 |

In Vitro and Animal Model Investigations of S Meptazinol Actions

Antinociceptive Mechanisms and Pathways in Animal Models

The analgesic (antinociceptive) properties of meptazinol (B1207559) have been characterized in various animal models, revealing a complex mechanism of action involving both opioid and cholinergic systems at different levels of the central nervous system. ecddrepository.orgoup.com

Meptazinol's analgesic effect is understood to be primarily mediated through a supraspinal site of action, meaning it acts on centers in the brain rather than directly on the spinal cord. ecddrepository.orgnih.gov Studies in mice with spinal transections showed that the analgesic activity of high doses of meptazinol was completely eliminated, supporting a supraspinal mechanism. nih.gov However, other research using isometrically recorded reflex contractions of the urinary bladder in anesthetized rats demonstrated that meptazinol produced dose-related inhibition when administered systemically, intracerebroventricularly (into the brain), and spinally intrathecally (into the spinal canal). nih.gov This suggests that while the primary analgesic site may be supraspinal, meptazinol can also exert effects at the spinal level. nih.gov Both the supraspinal and spinal effects were reversed by the opioid antagonist naloxone (B1662785), indicating they are mediated by opioid receptors at both locations. nih.gov

The antinociceptive action of meptazinol involves a dual mechanism, with components related to both opioid and cholinergic pathways. oup.comresearchgate.netnih.gov Its effects are consistently inhibited by the general opioid antagonist naloxone. oup.comresearchgate.netnih.gov More specific investigations reveal sensitivity to the µ₁-selective opioid receptor antagonist naloxonazine, suggesting that meptazinol's opioid actions are mediated through this receptor subtype. nih.govnih.gov Binding studies confirm that meptazinol has a high affinity for the µ₁ binding site. nih.gov

In addition to its opioid activity, a cholinergic component contributes to meptazinol's effects. ecddrepository.orgoup.comresearchgate.net The cholinergic antagonist scopolamine (B1681570) has been shown to attenuate the antinociceptive effects of meptazinol in some animal models, particularly in the mouse tail immersion test. researchgate.netnih.gov This suggests that part of meptazinol's pain-relieving action is dependent on cholinergic neurotransmission. researchgate.netnih.gov The cholinergic effects are thought to be mediated specifically by the (-)-meptazinol enantiomer, which has been found to inhibit acetylcholinesterase. oup.com

The table below summarizes the effects of various antagonists on meptazinol's antinociceptive action in animal models.

| Antagonist | Receptor System | Effect on Meptazinol Antinociception | Reference(s) |

| Naloxone | Opioid (non-selective) | Consistent inhibition | researchgate.net, oup.com, nih.gov, nih.gov |

| Naloxonazine | Opioid (µ₁-selective) | Attenuation/Antagonism | nih.gov, nih.gov, nih.gov |

| ICI 174,864 | Opioid (δ-selective) | No effect | nih.gov |

| Scopolamine | Cholinergic (muscarinic) | Attenuation in some models | researchgate.net, nih.gov |

Enzymatic Inhibition and Kinetic Studies in Vitro

Beyond its receptor-mediated actions, (S)-Meptazinol and its derivatives have been studied for their ability to inhibit specific enzymes, most notably acetylcholinesterase (AChE). ecddrepository.orgnih.gov

Research has identified (-)-meptazinol as an inhibitor of AChE. oup.comebi.ac.uk Further studies have focused on designing and synthesizing derivatives, such as (-)-meptazinol carbamates, to enhance this inhibitory activity for potential therapeutic applications. nih.govscilit.comtandfonline.com In one such study, a phenylcarbamate derivative of (-)-meptazinol, compound 43 , was found to be a highly potent inhibitor of AChE with a nanomolar IC₅₀ value. nih.govscilit.com

Enzyme kinetic assays were performed to understand the mechanism of inhibition. These studies revealed that compound 43 exhibited an uncompetitive mode of inhibition and reacted via a pseudo-irreversible mechanism. nih.govscilit.com This indicates that the inhibitor binds to the enzyme-substrate complex rather than the free enzyme.

The table below presents the in vitro inhibitory data for a selected (-)-meptazinol derivative against cholinesterases.

| Compound | Enzyme | IC₅₀ (nM) | Inhibition Type | Reference(s) |

| (-)-Meptazinol Phenylcarbamate (43) | Acetylcholinesterase (AChE) | 31.6 | Uncompetitive | nih.gov, scilit.com |

Characterization of Acetylcholinesterase Inhibition Kinetics

Initial research identified (-)-meptazinol as a moderate inhibitor of acetylcholinesterase (AChE) that operates through a reversible binding mechanism. researchgate.net However, further investigations into derivatives of this compound have revealed more complex and potent inhibitory activities.

Derivatives of (-)-meptazinol, specifically carbamates, have been shown to be highly potent, pseudo-irreversible inhibitors of AChE. hpra.ie For instance, certain phenylcarbamate derivatives of (-)-meptazinol exhibit nanomolar inhibitory potency. researchgate.nethpra.ie One such derivative, compound 43, was identified as a highly potent AChE inhibitor with an uncompetitive mode of inhibition. hpra.ienih.govnih.gov This contrasts with the parent compound, (-)-meptazinol, which is a reversible inhibitor. researchgate.net The modification to a carbamate (B1207046) derivative can increase the inhibitory potency by several thousand-fold compared to the original (-)-meptazinol molecule. researchgate.net

Another class of derivatives, bis-(-)-nor-meptazinol compounds, also demonstrates significant AChE inhibition. A study on Bis(9)-(-)-nor-meptazinol found it to be a mixed-type inhibitor of electric eel AChE. nih.gov Molecular docking studies suggest these dual-binding inhibitors can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov The crystal structure of a bis-(-)-nor-meptazinol derivative complexed with Torpedo californica AChE revealed that one moiety binds at the active site, disrupting the catalytic triad, while the second moiety binds at the peripheral anionic site near the entrance of the gorge. ecddrepository.org

The table below summarizes the kinetic properties of (-)-Meptazinol and its derivatives.

| Compound | AChE Source | Inhibition Type | IC50 Value |

| (-)-Meptazinol | Mouse Brain | Reversible | 41 µM researchgate.net |

| (-)-Meptazinol Phenylcarbamate (Compound 43) | Mouse Brain | Uncompetitive, Pseudo-irreversible | 31.6 nM researchgate.nethpra.ie |

| Bis(9)-(-)-nor-meptazinol | Electric Eel | Mixed-type | Not Specified nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Study of Enzyme Reactivation Mechanisms

The mechanism of enzyme inhibition and subsequent reactivation is highly dependent on the chemical nature of the inhibitor. For carbamate derivatives of (-)-meptazinol, the inhibition of AChE is classified as pseudo-irreversible. hpra.ienih.gov

This process involves two main steps:

Carbamylation: The carbamate inhibitor rapidly forms a covalent carbamoyl-enzyme complex with the serine residue located in the catalytic active site of AChE. hpra.ienih.gov

Decarbamylation (Reactivation): This carbamylated enzyme is much more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine (B1216132). The subsequent hydrolysis of the carbamoyl-enzyme complex, which restores the free enzyme, occurs at a very slow rate. nih.govpatsnap.com

This slow rate of decarbamylation, or reactivation, is the reason for the classification of these compounds as pseudo-irreversible inhibitors. hpra.ie The enzyme is not permanently inactivated, but the time required for it to return to its active state is significantly prolonged, leading to a sustained inhibition of AChE activity. nih.gov This mechanism is distinct from reversible inhibitors that bind non-covalently and can dissociate quickly, and from irreversible inhibitors (like organophosphates) that form a bond with the enzyme that is generally not hydrolyzed. oup.comresearchgate.netresearchgate.net

Physiological Effects in Preclinical Animal Models

Cardiovascular and Respiratory Profiles in Experimental Settings

Preclinical studies in various animal models have been conducted to determine the cardiovascular and respiratory effects of meptazinol.

Cardiovascular Effects: In experimental models of haemorrhagic shock in anaesthetized rats and cats, meptazinol was found to have a cardiovascular profile similar to naloxone. nih.gov Following haemorrhage, meptazinol administration led to an increase in blood pressure and total peripheral resistance but did not cause significant changes in heart rate or cardiac output. nih.gov In conscious rats subjected to haemorrhage, meptazinol restored mean arterial pressure to pre-haemorrhage levels without significantly affecting heart rate. nih.gov

Further studies in anaesthetized rats with acute myocardial ischaemia showed that meptazinol had little effect on heart rate or systemic arterial blood pressure at doses that produced an antiarrhythmic effect. nih.gov The compound significantly reduced the incidence of ventricular extrasystoles and ventricular fibrillation resulting from coronary artery occlusion. nih.gov This antiarrhythmic action is thought to stem from a direct effect on the cardiac muscle action potential, specifically an increase in the action potential duration. nih.gov

Respiratory Profile: Animal studies have indicated that meptazinol possesses a favorable respiratory profile compared to other opioid analgesics. researchgate.net Specifically, investigations in animals showed that meptazinol had remarkably little effect on the arterial concentration of oxygen (PaO2) and carbon dioxide (PaCO2) when compared with morphine and pentazocine. researchgate.net While some studies in anaesthetized patients have noted respiratory depression, initial animal studies concluded that meptazinol causes minimal respiratory depression. oup.comresearchgate.net

The table below summarizes the observed physiological effects in animal models.

| Model | Condition | Parameter | Effect of Meptazinol |

| Conscious & Anaesthetized Rats/Cats | Haemorrhagic Shock | Mean Arterial Pressure | Increased / Restored nih.gov |

| Conscious & Anaesthetized Rats/Cats | Haemorrhagic Shock | Heart Rate | No significant change nih.gov |

| Conscious & Anaesthetized Rats/Cats | Haemorrhagic Shock | Total Peripheral Resistance | Increased nih.gov |

| Anaesthetized Rats | Acute Myocardial Ischaemia | Ventricular Arrhythmias | Reduced incidence nih.gov |

| Various Animal Models | Normal | Arterial O2 & CO2 | Minimal effect researchgate.net |

Advanced Analytical Methodologies for S Meptazinol Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS), stands as a cornerstone for the analysis of (S)-Meptazinol. These methods allow for the effective separation of the analyte from complex mixtures, enabling precise quantification and unambiguous identification.

Various HPLC methods have been developed for the determination of meptazinol (B1207559), often employing reverse-phase (RP) chromatography. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. researchgate.neteurasianjournals.com For instance, one RP-HPLC method utilized a C18 column (4.6 mm × 150 mm, 5 µm) with a mobile phase of 0.02 mol/L ammonium (B1175870) acetate (B1210297) (pH 7.4) and methanol in a 25:75 ratio. researchgate.net Detection is typically achieved using a UV detector, with wavelengths set at 230 nm or 276 nm, the latter being a determined wavelength of maximum absorbance (λmax) for meptazinol in methanol. researchgate.neteurasianjournals.com Another method employed a HiQ silC18HS column (250mm x 4.6 mm, 5 µm) with an acetonitrile and methanol (90:10) mobile phase at a 1.2 ml/min flow rate. eurasianjournals.com

For quantitative analysis in biological fluids, an HPLC method with diode-array detection (DAD) has been validated. oup.com This method uses a Phenomenex Gemini column and can achieve a retention time for (+)-meptazinol of 2.15 minutes. oup.com Furthermore, HPLC methods using a silica (B1680970) gel column and an aqueous mobile phase have been developed for quantifying meptazinol and its glucuronide metabolite in plasma and urine, utilizing fluorescence detection for enhanced sensitivity. researchgate.net The separation of meptazinol's enantiomers, which is crucial for stereoselective metabolism studies, has also been accomplished using HPLC, often on a specialized chiral stationary phase. researchgate.netbjmu.edu.cn

Table 1: Examples of HPLC Methods for Meptazinol Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C18 (4.6 mm × 150 mm, 5 µm) researchgate.net | HiQ silC18HS (250mm x 4.6 mm, 5 µm) eurasianjournals.com | Phenomenex Gemini (for quantitative analysis) oup.com |

| Mobile Phase | 0.02 mol/L Ammonium Acetate (pH 7.4) : Methanol (25:75) researchgate.net | Acetonitrile : Methanol (90:10) eurasianjournals.com | Not specified |

| Flow Rate | 1.0 mL/min researchgate.net | 1.2 mL/min eurasianjournals.com | Not specified |

| Detection | UV at 230 nm researchgate.net | UV at 276 nm eurasianjournals.com | Diode-Array Detection (DAD) oup.com |

| Retention Time | Not specified | Not specified | 2.15 min oup.com |

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the determination of meptazinol, especially at low concentrations in complex biological matrices like human plasma. nih.gov A validated LC-MS/MS method for hydrochloride meptazinol in human plasma uses a Thermo Hypurity Cyano column and a mobile phase of acetonitrile and 50mM aqueous ammonium formate (B1220265) (70:30, v/v). nih.gov Ionization is typically achieved using positive electrospray ionization (ESI). nih.gov

For analysis, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity. nih.gov The transition m/z 234→234 has been used for meptazinol. nih.gov Qualitative analysis by LC-MS has been used to confirm the presence of meptazinol in toxicological screenings. oup.com The technique is also invaluable for studying the biological properties and pharmacokinetics of the compound. nih.govbiosynth.com Publicly available databases also contain LC-ESI-quadrupole time-of-flight (QTOF) data for meptazinol, noting a precursor m/z of 234.1852 for the [M+H]+ adduct. nih.gov

Table 2: LC-MS Parameters for Meptazinol Analysis

| Parameter | Method 1 (Quantitative) nih.gov | Method 2 (Qualitative) oup.com |

|---|---|---|

| Column | Thermo Hypurity Cyano | Phenomenex Gemini (150-mm x 2-mm) |

| Mobile Phase | Acetonitrile : Ammonium Formate (50mM, aq) (70:30, v/v) | Acetonitrile gradient with 1 mM ammonium formate and 0.1% formic acid buffer |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Turbo V Electrospray Source |

| MS Operation | Multiple Reaction Monitoring (MRM) | Full Scan / Not specified |

| Monitored Transition | m/z 234 → 234 | Not applicable |

Spectrophotometric Determination Methods

Spectrophotometry provides a simpler and more accessible alternative for the quantification of meptazinol, particularly in bulk drug and pharmaceutical dosage forms. A straightforward UV-spectroscopic method involves dissolving the compound in methanol and measuring its absorbance. eurasianjournals.com The maximum absorbance (λmax) for meptazinol in methanol has been identified at 276 nm. eurasianjournals.com

For enhanced specificity, colorimetric methods based on chemical reactions can be employed. One such method is based on the Berthelot reaction, which involves the oxidative coupling of meptazinol (a phenolic compound) with reagents like benzocaine (B179285) or sulfapyridine (B1682706) in the presence of an oxidizing agent such as potassium meta-periodate. researchgate.netjonuns.com This reaction produces a colored indophenol (B113434) dye, and the absorbance is measured in the visible region. researchgate.netjonuns.com When coupled with benzocaine, the resulting dye has a maximum absorption at 630 nm, and with sulfapyridine, the λmax is at 650 nm. researchgate.netjonuns.com

Table 3: Spectrophotometric Methods for Meptazinol

| Method Type | Principle | Solvent/Reagents | Wavelength (λmax) |

|---|---|---|---|

| UV Spectrophotometry | Direct absorbance measurement eurasianjournals.com | Methanol | 276 nm |

| Colorimetry | Oxidative coupling with Benzocaine (Berthelot Reaction) researchgate.netjonuns.com | Potassium meta-periodate | 630 nm |

| Colorimetry | Oxidative coupling with Sulfapyridine (Berthelot Reaction) researchgate.netjonuns.com | Potassium meta-periodate | 650 nm |

Method Validation Parameters: Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ)

The validation of any analytical method is essential to demonstrate its suitability for the intended purpose. wdh.ac.id Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).

For HPLC methods, linearity has been demonstrated in ranges such as 20-500 µg/mL (r = 0.9994) and 10-60 µg/mL. researchgate.neteurasianjournals.com An HPLC-DAD method showed linearity in equine plasma from 0.078–10 mg/L with a correlation coefficient (r²) greater than 0.99. oup.com For this method, the LOD and LOQ in plasma were found to be 0.03 mg/L and 0.11 mg/L, respectively. oup.com Another HPLC method using fluorescence detection reported LODs of 2 ng/mL in plasma and 50 ng/mL in urine, with interday and intraday precision coefficients of variation being less than 10%. researchgate.net

The highly sensitive LC-MS/MS methods demonstrate even lower detection limits. A validated method for meptazinol in human plasma had a linear range of 0.2925-292.5 ng/mL and an LOQ of 0.2925 ng/mL. nih.gov The accuracy for this method was between -2.99% and 4.96%, with intra- and inter-day precision less than 9.05% and 12.89%, respectively. nih.gov The mean absolute recovery was over 70.21%. nih.gov

Spectrophotometric methods based on the Berthelot reaction have also been validated. jonuns.com These methods show compliance with Beer's law in ranges of 2-14 µg/ml (with benzocaine) and 1-12 µg/ml (with sulfapyridine). researchgate.net The average recovery was reported to be between 99.45% and 100.51%, with a relative standard deviation of ≤ 0.111, indicating good accuracy and precision. jonuns.com

Table 4: Summary of Method Validation Parameters for Meptazinol Analysis

| Method | Parameter | Value/Range | Citation |

|---|---|---|---|

| HPLC-DAD | Linearity (in plasma) | 0.078–10 mg/L (r² > 0.99) | oup.com |

| LOD (in plasma) | 0.03 mg/L | oup.com | |

| LOQ (in plasma) | 0.11 mg/L | oup.com | |

| HPLC-Fluorescence | LOD (in plasma) | 2 ng/mL | researchgate.net |

| LOD (in urine) | 50 ng/mL | researchgate.net | |

| Precision (CV) | < 10% | researchgate.net | |

| LC-MS/MS | Linearity | 0.2925-292.5 ng/mL | nih.gov |

| LOQ | 0.2925 ng/mL | nih.gov | |

| Accuracy | -2.99% to 4.96% | nih.gov | |

| Precision (Intra-day) | < 9.05% | nih.gov | |

| Precision (Inter-day) | < 12.89% | nih.gov | |

| Spectrophotometry | Linearity (Beer's Law) | 2-14 µg/ml | researchgate.net |

| Accuracy (Recovery) | 99.45% - 100.51% | jonuns.com | |

| Precision (RSD) | ≤ 0.111 | jonuns.com |

Computational and Theoretical Studies on S Meptazinol

Quantum Chemical Calculations and Molecular Mechanics Simulations

Quantum chemical calculations and molecular mechanics simulations are powerful computational methods used to investigate the electronic structure, stability, and conformational preferences of molecules.

Quantum Chemical Calculations: Ab initio calculations have been employed to study the conformations of (-)-Meptazinol hydrochloride in solution. These calculations, combined with Nuclear Magnetic Resonance (NMR) data, have shown the existence of two stable conformers and indicated that the interconversion between these conformers is not facile. researchgate.net This suggests that the biologically active conformation might not be the one with the lowest energy. researchgate.net

Molecular Mechanics Simulations: Molecular mechanics force fields, such as MMFF94s, are used to calculate the local strain energies of different ligand conformations when bound to a target protein. plos.org For instance, the MM2 program was used for conformational energy calculations of related azabicyclanes, which are models for phenyl-axial and phenyl-equatorial opiates, to understand the preferred conformations. researchgate.net Such simulations help in understanding the energetic penalties associated with the binding of a particular conformer. Molecular dynamics (MD) simulations have also been utilized to study the interactions of (S)-Meptazinol and its derivatives with their biological targets, providing a dynamic view of the binding process. cnjournals.comacs.org

| Computational Method | Key Findings | References |

|---|---|---|

| Ab initio calculations | Identified two stable conformers of (-)-Meptazinol hydrochloride in solution and showed difficult interconversion. | researchgate.net |

| Molecular Mechanics (MM2) | Calculated conformational energies of related azabicyclane opiates to determine preferred conformations. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Studied the dynamic interactions of (S)-Meptazinol and its derivatives with target proteins. | cnjournals.comacs.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and affinity of a drug molecule.

Studies have utilized molecular docking to investigate the binding of (-)-Meptazinol and its derivatives to acetylcholinesterase (AChE). nih.gov These simulations have provided detailed insights into the interactions at the molecular level. For example, docking analysis of a multifunctional (-)-Meptazinol-Serotonin hybrid (Mep-S) revealed that it inserts into the central pocket of the Kelch domain in mouse Keap1. nih.gov The benzene (B151609) ring of Mep-S establishes a π–π stacking interaction with Tyr334, the phenolic hydroxyl forms a hydrogen bond with Ser602, and the nitrogen in the indole (B1671886) ring forms two hydrogen bonds with Val418 and Val465. nih.gov

Furthermore, molecular docking has been used to elucidate why different enantiomers of a compound exhibit different biological activities. For instance, in a study of aporphine–benzylpyridinium conjugates, molecular dynamics simulations showed that while both (S)- and (R)-enantiomers can interact with the AChE binding site, the (S)-enantiomer exhibits a slightly stronger interaction due to different orientations within the binding pocket. acs.org

| Moiety of Mep-S | Interaction Type | Interacting Residue in Keap1 | References |

|---|---|---|---|

| Benzene ring | π–π stacking | Tyr334 | nih.gov |

| Phenolic hydroxyl | Hydrogen bond | Ser602 | nih.gov |

| Indole nitrogen | Hydrogen bonds | Val418, Val465 | nih.gov |

Development and Refinement of Pharmacophore Models for Rational Drug Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models are invaluable tools for virtual screening and rational drug design.

Pharmacophore-based strategies have been successfully applied to design novel derivatives of (-)-Meptazinol. For example, a five-feature pharmacophore model was generated based on a training set of 25 carbamate-type acetylcholinesterase (AChE) inhibitors. nih.govscilit.com This model, which included features like hydrogen bond acceptors, ring aromatic, positive ionizable, and hydrophobic groups, was used to design (-)-Meptazinol carbamates. nih.govtandfonline.com The designed compounds that fit the pharmacophore model well exhibited potent AChE inhibitory activity. nih.govscilit.com

The development of these models often involves generating a multitude of conformers for each compound in the training set and identifying the common chemical features responsible for their biological activity. nih.govtandfonline.com These validated pharmacophore models can then be used to screen large chemical databases to identify new potential lead compounds. science.gov

Prediction of Conformational Landscape and Energy Minima

Understanding the conformational landscape and identifying the low-energy conformers of a flexible molecule like (S)-Meptazinol is critical for predicting its bioactive conformation.

Computational studies have revealed that (+)-meptazinol exists as two stable conformers in solution in nearly equal amounts, which is unlike typical 4-aryl piperidine (B6355638) analgesics that have one overwhelmingly predominant conformer. researchgate.net NMR studies on (-)-meptazinol hydrochloride also confirmed the presence of two stable conformers in solution: a lowest energy conformer with the phenol (B47542) group in an equatorial orientation and a less favorable energy conformer with the phenol group in an axial orientation. tandfonline.com

Interestingly, the X-ray crystal structure of a bis(9)-(−)-nor-meptazinol/AChE complex showed that the bound conformer has the phenol group in the axial orientation. tandfonline.com This suggests that the pharmacophoric or bioactive conformer of (-)-meptazinol might be the one with a less favorable energy in solution, rather than the lowest energy conformer. researchgate.nettandfonline.com Conformational analysis algorithms like BEST and CAESAR have been used to generate and evaluate different conformers and predict their biological activities. nih.govtandfonline.com

| Molecule | Key Finding | Implication | References |

|---|---|---|---|

| (+)-Meptazinol | Exists as two stable conformers in solution in similar amounts. | Contributes to its mixed analgesic pharmacophores and complex pharmacology. | researchgate.net |

| (-)-Meptazinol hydrochloride | Two stable conformers in solution: equatorial (lowest energy) and axial (less favorable) phenol group. | The less favorable axial conformer is the bioactive conformation in the AChE complex. | tandfonline.com |

Emerging Research Areas and Future Perspectives for S Meptazinol

Investigation of Multifunctional (S)-Meptazinol Hybrid Compounds

The development of multi-target-directed ligands (MTDLs) has become a significant strategy in medicinal chemistry, particularly for diseases with complex pathologies like Alzheimer's. ncats.iofrontiersin.org The (S)-Meptazinol scaffold has proven to be a versatile base for creating novel hybrid compounds designed to interact with multiple biological targets simultaneously.

Design and Evaluation of Meptazinol-Serotonin Hybrids as Multi-Target Directed Ligands

A novel (-)-meptazinol-serotonin hybrid, known as Mep-S, has been designed and evaluated as a potential MTDL for Alzheimer's disease. ncats.io Recognizing that oxidative stress is a major contributor to neuronal injury in Alzheimer's, Mep-S was developed to combine the properties of (-)-meptazinol with the antioxidant and neuroprotective attributes of serotonin. ncats.iofrontiersin.org In vitro studies using human SH-SY5Y cells demonstrated that Mep-S could protect against hydrogen peroxide-induced apoptosis by preserving mitochondrial membrane potential and inhibiting the activation of caspase-3. ncats.io

The mechanism of this neuroprotection appears to be linked to the activation of the Nrf2/antioxidant enzyme pathway. Mep-S was shown to promote the nuclear translocation of the transcription factor Nrf2, leading to an increase in the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). frontiersin.org In addition to its potent antioxidant activity, Mep-S also retains inhibitory properties against acetylcholinesterase (AChE). ncats.io In animal models, this dual action was shown to attenuate cognitive deficits induced by scopolamine (B1681570), further supporting its potential as a multi-target agent for neurodegenerative conditions. ncats.io

Development of Dual Cholinesterase Inhibitors with Anti-Amyloidogenic Properties

Another major focus of (S)-Meptazinol hybrid research is the simultaneous targeting of cholinergic dysfunction and amyloid-β (Aβ) plaque formation, two key hallmarks of Alzheimer's disease. cambridge.orgnih.gov Researchers have successfully designed and synthesized novel (-)-meptazinol carbamates and (-)-meptazinol-melatonin hybrids that act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also interfering with the aggregation of Aβ peptides. cambridge.orgnih.govnih.gov

Using a pharmacophore-based design strategy, (-)-meptazinol carbamates were developed that exhibit potent, nanomolar-level inhibition of AChE. nih.govmdpi.com One particularly effective compound, a phenylcarbamate derivative designated as 43 , showed high potency against AChE and was found to significantly decrease the production of Aβ42 in cellular models. nih.govmdpi.com Similarly, a series of (-)-meptazinol-melatonin hybrids were created, with compound 7c emerging as a lead candidate. cambridge.orgnih.gov This hybrid not only displayed potent dual inhibition of cholinesterases but also effectively inhibited Aβ self-aggregation and possessed significant antioxidant capacity. cambridge.orgnih.gov These findings underscore the viability of using the (S)-meptazinol scaffold to create multifunctional molecules that address several pathological pathways in Alzheimer's disease. nih.govrndsystems.com

| Compound | Target | Activity (IC₅₀) | Additional Properties | Source |

|---|---|---|---|---|

| Meptazinol-Serotonin Hybrid (Mep-S) | AChE | Data not specified | Potent antioxidant; Activates Nrf2 pathway | ncats.io |

| Meptazinol (B1207559) Dimethylcarbamate (42) | AChE (mouse brain) | 6.93 nM | 5900-fold more potent than parent compound | mdpi.com |

| Meptazinol Phenylcarbamate (43) | AChE (mouse brain) | 31.6 nM | Decreased Aβ₄₂ levels by 51.9% | nih.govmdpi.com |

| Meptazinol-Melatonin Hybrid (7c) | Cholinesterases (ChEs) | Data not specified | Inhibits Aβ self-aggregation; High antioxidant capacity | cambridge.orgnih.gov |

Expansion of (S)-Meptazinol Research to Novel Therapeutic Applications

The insights gained from developing hybrid compounds have naturally led to the direct exploration of (S)-Meptazinol and its derivatives in models of specific diseases, most notably neurodegenerative disorders.

Exploration in Neurodegenerative Disease Models, specifically Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) makes it a prime candidate for therapies based on multi-target-directed ligands. ncats.ionih.gov (S)-Meptazinol itself, along with its derivatives, has become a significant focus of this research. acs.org Its intrinsic activity as an acetylcholinesterase (AChE) inhibitor, combined with the potential for its derivatives to tackle Aβ aggregation and oxidative stress, forms the basis of this exploration. ncats.ioacs.org

Studies on derivatives like Bis-(-)-nor-meptazinol (BIS-MEP) have shown promising results in animal models of AD. tums.ac.ir In mice with induced AD-like pathology, treatment with BIS-MEP significantly improved spatial learning and memory deficits. tums.ac.ir Mechanistically, this improvement was linked to the inhibition of AChE activity in the brain and a significant reduction in Aβ plaque deposition in both the hippocampus and cortex. tums.ac.ir Furthermore, these compounds have demonstrated the ability to reduce the neuroinflammation associated with AD pathology. tums.ac.irfrontiersin.org The development of these multifunctional agents, which can simultaneously alleviate symptoms (via AChE inhibition) and potentially modify the disease course (by reducing Aβ plaques and inflammation), represents a promising therapeutic strategy for Alzheimer's disease. nih.govx-mol.net

Further Elucidation of (S)-Meptazinol as a Research Tool for Opioid Receptor Subtype Characterization

Beyond its therapeutic potential, the unique pharmacological profile of (S)-Meptazinol makes it a valuable tool for basic neuroscience research, particularly for characterizing opioid receptor subtypes. Binding and pharmacological studies have revealed that meptazinol has a relative selectivity for the μ1 (mu-1) opioid receptor site, as opposed to the μ2, δ (delta), or κ (kappa) receptor sites. cambridge.orgnih.govnih.gov

This selectivity allows researchers to differentiate the physiological functions mediated by the μ1 receptor. For instance, meptazinol's analgesic effects are potently attenuated by the μ1-selective antagonist naloxonazine, confirming its action through this subtype. nih.gov However, at equianalgesic doses, meptazinol does not cause the significant respiratory depression observed with non-selective μ-agonists like morphine. nih.govnih.gov This dissociation of analgesia from respiratory depression suggests these two effects are mediated by different receptor subtypes (μ1 and μ2, respectively). By using (S)-Meptazinol, researchers can selectively activate the μ1 receptor to probe its specific roles in pain perception, reward, and other central nervous system functions, without the confounding effects of activating other opioid receptor subtypes. nih.govtums.ac.ir

Addressing Knowledge Gaps in Preclinical Pharmacokinetic-Pharmacodynamic Correlations

While the pharmacodynamic effects of (S)-Meptazinol and its derivatives are being actively investigated, a complete understanding of the correlation between the drug's concentration in the body (pharmacokinetics, PK) and its observed effects (pharmacodynamics, PD) remains an area with significant knowledge gaps. frontiersin.orgfrontiersin.org

Preclinical studies in human volunteers have characterized the basic pharmacokinetics of meptazinol, noting its rapid absorption and elimination, with a half-life of approximately 2 hours. nhsbsa.nhs.uk However, its oral bioavailability is quite low and variable, which is attributed to extensive first-pass metabolism, primarily through glucuronidation. nih.gov A recent and significant finding that may help explain this variability is the identification of meptazinol as a substrate for the genetically variable organic cation transporter 1 (OCT1). nih.govacs.org OCT1 is a key transporter in the liver, and genetic variants in this transporter are known to affect the pharmacokinetics of other drugs. nih.gov This discovery opens a new area of investigation. A critical knowledge gap is how an individual's specific OCT1 genetic makeup influences the PK of (S)-meptazinol, which in turn would directly impact its PD profile—both its therapeutic efficacy and potential for adverse effects. Establishing a clear preclinical PK/PD model that incorporates the influence of transporters like OCT1 is essential for predicting human responses and optimizing therapeutic strategies. nih.gov

| Parameter | Value | Route | Source |

|---|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 h | Oral | nhsbsa.nhs.uk |

| Elimination Half-Life (t½) | ~2 h | Oral / IV | nhsbsa.nhs.uknih.gov |

| Absolute Bioavailability | 1.9 - 18.5% (mean ~8.7%) | Oral | nhsbsa.nhs.uknih.gov |

| Plasma Protein Binding | ~27% | N/A | nhsbsa.nhs.uknih.gov |

| Total Plasma Clearance | 2.2 L/min | IV | nhsbsa.nhs.uk |

| Apparent Volume of Distribution (Vdβ) | 4.99 L/min | IV | nhsbsa.nhs.uk |

Integration of Advanced Preclinical Models and Omics Technologies

The exploration of the full therapeutic potential of (S)-Meptazinol, particularly beyond its primary analgesic applications, necessitates a forward-thinking research approach. Future investigations are progressively moving beyond traditional models to embrace more physiologically relevant systems and high-throughput molecular analysis techniques. The convergence of advanced preclinical models with "omics" technologies promises to provide a comprehensive, systems-level understanding of the compound's mechanisms of action, paving the way for novel applications and personalized medicine.

Advanced Preclinical Models for (S)-Meptazinol Research

The complexity of conditions like neurodegenerative diseases and chronic pain requires preclinical models that can accurately recapitulate human pathophysiology. Research into (S)-Meptazinol and its derivatives has begun to employ such models to probe its neuroprotective and disease-modifying capabilities.

In Vitro Models

Initial research has utilized established cell lines to investigate the molecular effects of (S)-Meptazinol derivatives. Human neuroblastoma SH-SY5Y cells have been a foundational in vitro model for studying neuroprotection, oxidative stress, and apoptosis. nih.gov For instance, a (-)-meptazinol-serotonin hybrid was shown to protect these cells from hydrogen peroxide-induced damage. nih.gov To specifically study mechanisms relevant to Alzheimer's disease, researchers have used SH-SY5Y cells engineered to overexpress amyloid precursor protein (APP), which allows for the assessment of a compound's ability to modulate amyloidogenesis. nih.govnih.gov

The future of in vitro modeling lies in technologies like human induced pluripotent stem cells (iPSCs) and three-dimensional (3D) organoids. nih.govijpsjournal.com iPSCs can be sourced from patients and differentiated into specific cell types, such as neurons, offering a platform for testing (S)-Meptazinol in a patient-specific genetic context. fu-berlin.de Brain organoids, which are 3D self-assembling structures derived from stem cells, can model complex cell-cell interactions and developmental processes, providing a more accurate representation of the human brain environment than traditional 2D cell cultures. nih.govijpsjournal.com

In Vivo Models

Animal models remain crucial for understanding the systemic effects of a compound. For (S)-Meptazinol, research has heavily relied on mouse models, particularly in the context of Alzheimer's disease. Commonly used models include:

Scopolamine-induced cognitive impairment: This model mimics the cholinergic deficit seen in Alzheimer's disease and has been used to demonstrate the memory-improving effects of (-)-Meptazinol derivatives. nih.govnih.gov

Amyloid-beta (Aβ) infusion models: Direct injection of Aβ oligomers into the brain induces pathology resembling Alzheimer's, a model used to test the efficacy of the derivative bis-(-)-nor-meptazinol (BIS-MEP). frontiersin.org

Transgenic models: Mice genetically engineered to express human genes associated with Alzheimer's, such as APP and presenilin-1 (PS1), develop age-dependent pathology and are considered a high-fidelity model for testing disease-modifying therapies. nih.gov

Traditional analgesic models, such as the rat tail-flick test, have also been used to characterize the opioid activity of meptazinol. nih.gov

Table 1: Preclinical Models Used in (S)-Meptazinol Research

| Model Type | Specific Model | Research Application | References |

|---|---|---|---|

| In Vitro | Human SH-SY5Y Neuroblastoma Cells | Neuroprotection, Apoptosis, Oxidative Stress | nih.govnih.gov |

| SH-SY5Y-APP695 Cells | Amyloidogenesis, APP Processing | nih.govnih.gov | |

| In Vivo | Scopolamine-Induced Amnesia (Mouse) | Cognitive Deficits, Cholinergic Dysfunction | nih.govnih.gov |

| Aβ Oligomer/Ibotenic Acid (Mouse) | AD Pathology, Neuroinflammation | frontiersin.org | |

| APP/PS1 Transgenic (Mouse) | Amyloid Plaque Deposition, Memory | nih.gov | |

| Rat Tail-Flick / Mouse Writhing Assay | Analgesia | nih.gov |

Integration with Omics Technologies